6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate
Description
The exact mass of the compound this compound is 553.13412794 g/mol and the complexity rating of the compound is 925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S2/c1-4-16(5-2)24(32)28-26-29-30-27(38-26)37-15-18-13-20(31)22(14-35-18)36-25(33)23-19-10-8-7-9-17(19)11-12-21(23)34-6-3/h7-14,16H,4-6,15H2,1-3H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIHIYWEISZJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC4=CC=CC=C43)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate is a complex heterocyclic molecule that integrates multiple bioactive motifs. Its structure includes a thiadiazole core, a pyran ring, and an ethoxynaphthalene carboxylate moiety, which collectively contribute to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial and cytotoxic properties.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 453.57 g/mol. The presence of various functional groups enhances its potential as a multi-target agent in medicinal chemistry.
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Thiadiazole | Five-membered ring | Antimicrobial |
| Pyran | Heterocyclic structure | Antifungal |
| Ethoxynaphthalene | Aromatic system | Cytotoxic |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acids under acidic conditions.
- Introduction of the Ethylbutanamido Group : This is done through an amide coupling reaction using 2-ethylbutanoic acid and a coupling reagent such as EDCI.
- Pyranone Ring Formation : Cyclization reactions involving β-keto esters lead to the formation of the pyranone structure.
Antimicrobial Properties
Compounds similar to this one have demonstrated significant antimicrobial effects. Research indicates that derivatives containing thiadiazole and pyran rings exhibit enhanced activity against various pathogens. For instance, studies have shown that compounds with thiadiazole moieties are effective against Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicate that compounds containing thiadiazole derivatives exhibit notable cytotoxicity. For example, a related thiadiazole compound showed an IC50 value of 29 μM against HeLa cells, suggesting potent antitumor activity .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Thiadiazole Derivatives : A study demonstrated that hybrid compounds incorporating thiadiazole and phthalimide structures exhibited significant cytotoxicity against cancer cells, indicating their potential use in cancer therapy .
- Antimicrobial Assays : Research has shown that derivatives with pyran rings possess antifungal properties against common pathogens like Candida spp., making them candidates for antifungal drug development.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes in microbial metabolism.
- Induction of Apoptosis : Cytotoxic effects are often mediated through pathways that induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
